molecular formula C19H23FN2O3 B6017719 1-[(4-Fluorophenyl)methyl]-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one

1-[(4-Fluorophenyl)methyl]-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one

Cat. No.: B6017719
M. Wt: 346.4 g/mol
InChI Key: SAKDJTFZAQMBEB-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one is a complex organic compound with a unique structure that combines a piperidinone core with fluorophenyl and methylfuran substituents

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3/c1-14-3-8-17(25-14)11-21-13-19(24)9-2-10-22(18(19)23)12-15-4-6-16(20)7-5-15/h3-8,21,24H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKDJTFZAQMBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCC2(CCCN(C2=O)CC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Fluorophenyl)methyl]-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methyl]-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl group in the piperidinone core can be reduced to an alcohol.

    Substitution: The fluorophenyl and methylfuran groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methylfuran groups may enhance binding affinity and specificity, while the piperidinone core can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one
  • 1-[(4-Bromophenyl)methyl]-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one
  • 1-[(4-Methylphenyl)methyl]-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one

Uniqueness

1-[(4-Fluorophenyl)methyl]-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with target proteins, making this compound particularly valuable in drug discovery and development.

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